Mayosperse 60

Description

Properties

IUPAC Name |

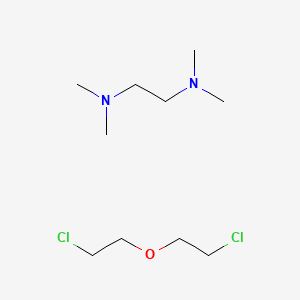

1-chloro-2-(2-chloroethoxy)ethane;N,N,N',N'-tetramethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.C4H8Cl2O/c1-7(2)5-6-8(3)4;5-1-3-7-4-2-6/h5-6H2,1-4H3;1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUHPSLNMIEGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.C(CCl)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31075-24-8 | |

| Details | Compound: 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-, polymer with 1,1′-oxybis[2-chloroethane] | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-, polymer with 1,1′-oxybis[2-chloroethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31075-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

259.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31075-24-8 | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-, polymer with 1,1'-oxybis[2-chloroethane] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetramethyl-, polymer with 1,1'-oxybis[2-chloroethane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Mayosperse 60

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties and structure of Mayosperse 60 (CAS No. 31075-24-8). This compound is a water-soluble cationic polymer, recognized for its efficacy as a broad-spectrum biocide, algaecide, and dispersing agent. It is a copolymer synthesized from N,N,N',N'-tetramethyl-1,2-ethanediamine and 1,1'-oxybis[2-chloroethane]. This document collates available quantitative data, outlines general experimental protocols for the determination of its properties, and presents visualizations of its synthesis and biocidal mechanism of action.

Chemical Identity and Structure

This compound is identified as a polymeric quaternary ammonium compound. The structural representation of this copolymer is a repeating unit of its two monomers.

-

Chemical Name: 1,2-Ethanediamine, N,N,N',N'-tetramethyl-, polymer with 1,1'-oxybis[2-chloroethane]

-

CAS Number: 31075-24-8

-

Synonyms: WSCP (Water Soluble Cationic Polymer), Busan 77, Bualta, Polyquaternium-42

-

Molecular Formula: (C6H16N2·C4H8Cl2O)x

The polymeric nature of this compound means that its molecular weight is best understood as an average, with one source indicating a molar mass of approximately 777.656 g/mol for a representative oligomer.

Quantitative Chemical and Physical Properties

The following table summarizes the key quantitative properties of this compound, presented as a 60% active solution in water, which is a common commercial formulation.

| Property | Value |

| Appearance | Clear to pale yellow/amber liquid |

| Active Content | ≥60% |

| Density (at 25°C) | 1.13 - 1.16 g/cm³ |

| pH (10% aqueous solution) | 6.0 - 8.0 |

| Boiling Point | >100 °C (212 °F) |

| Flash Point | >100 °C (212 °F) |

| Solubility | Completely soluble in water |

| Viscosity (at 25°C) | 250 - 600 cps |

Experimental Protocols

While specific internal standard operating procedures for this compound are proprietary, the following sections describe the general principles of standardized methods applicable for determining the properties of such polymeric solutions.

Density Measurement

The density of a liquid polymer solution like this compound can be determined using standard methods such as ASTM D792 or ISO 1183-1 (Immersion method).[1][2][3][4][5][6][7][8][9][10]

-

Principle: The method is based on Archimedes' principle. A solid object of known volume is weighed in air and then weighed when submerged in the liquid. The difference in weight is used to calculate the density of the liquid. Alternatively, a pycnometer (a flask with a specific, known volume) is filled with the liquid and weighed. The density is calculated from the mass and the known volume.

-

Apparatus: Analytical balance, pycnometer or a solid of known density and volume, temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the this compound solution, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled bath to reach thermal equilibrium (e.g., 25°C).

-

The pycnometer is weighed again.

-

The density is calculated by dividing the mass of the solution by the volume of the pycnometer.

-

Viscosity Measurement

The viscosity of this compound solutions is typically measured using a rotational viscometer, such as a Brookfield viscometer.[11][12][13][14]

-

Principle: A spindle is rotated in the fluid at a constant speed. The torque required to rotate the spindle is proportional to the viscosity of the fluid.

-

Apparatus: Brookfield viscometer with appropriate spindles, a temperature-controlled water bath.

-

Procedure:

-

The this compound solution is brought to a constant temperature (e.g., 25°C) in a water bath.

-

An appropriate spindle and rotational speed are selected based on the expected viscosity.

-

The spindle is immersed in the solution to the marked level.

-

The viscometer is started, and the torque reading is allowed to stabilize.

-

The viscosity is read directly from the instrument or calculated using the instrument's calibration factor.

-

Refractive Index Measurement

The refractive index of a liquid sample can be determined using an Abbe refractometer.[15][16][17][18][19]

-

Principle: The instrument measures the critical angle of refraction of a thin film of the liquid placed between two prisms.

-

Apparatus: Abbe refractometer with a light source (typically a sodium D line at 589 nm), and a temperature-controlled fluid circulation system.

-

Procedure:

-

The prisms of the refractometer are cleaned and calibrated with a standard of known refractive index.

-

A few drops of the this compound solution are placed on the surface of the measuring prism.

-

The prisms are closed, and the sample is allowed to come to the desired temperature.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale.

-

Synthesis and Mechanism of Action

Synthesis Workflow

This compound is synthesized through a condensation polymerization reaction. The two primary monomers, 1,1'-oxybis[2-chloroethane] and N,N,N',N'-tetramethyl-1,2-ethanediamine, react to form the repeating units of the polymer.

Caption: Synthesis workflow of this compound.

Biocidal Mechanism of Action

The biocidal activity of this compound is attributed to its cationic nature. The polymer interacts with the negatively charged cell membranes of microorganisms, leading to cell lysis and death. This multi-step process is a key aspect of its efficacy.[20][21][22][23][24]

Caption: Biocidal mechanism of this compound.

References

- 1. matestlabs.com [matestlabs.com]

- 2. file.yizimg.com [file.yizimg.com]

- 3. infinitalab.com [infinitalab.com]

- 4. ISO 1183-1:2019 - Methods for Non-cellular Plastic Density - The ANSI Blog [blog.ansi.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. industrialphysics.com [industrialphysics.com]

- 7. Standards New Zealand [standards.govt.nz]

- 8. scribd.com [scribd.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. ASTM D792 - EndoLab [endolab.org]

- 11. psnlabs.com [psnlabs.com]

- 12. Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 [intertek.com]

- 13. CN102353616A - Method for measuring intrinsic viscosity of polyacrylamide polymer for oil displacement - Google Patents [patents.google.com]

- 14. rheologylab.com [rheologylab.com]

- 15. hinotek.com [hinotek.com]

- 16. macro.lsu.edu [macro.lsu.edu]

- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 18. sdunet.dk [sdunet.dk]

- 19. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 20. Cationic polymers and their self-assembly for antibacterial applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijsra.net [ijsra.net]

- 23. mdpi.com [mdpi.com]

- 24. Cationic Polymers Enable Internalization of Negatively Charged Chemical Probes into Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Mayosperse 60

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayosperse 60, identified by its CAS number 31075-24-8, is a versatile cationic polymer with a dual mechanism of action, functioning as both a highly effective dispersing agent and a broad-spectrum biocide.[1] Also known by various synonyms including WSCP (Polyquaternium-42), Bualta, and Busan 77, this compound is integral to numerous industrial applications, from paints and coatings to water treatment and textiles.[1][2] This technical guide elucidates the core mechanisms underpinning the multifaceted functionality of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Chemical and Physical Properties

This compound is a polymeric quaternary ammonium compound.[3][4] Its chemical structure, characterized by a cationic backbone, is central to its efficacy in both dispersion and microbial control. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 31075-24-8[1] |

| Molecular Formula | (C₁₀H₂₄Cl₂N₂O)n[5] |

| Appearance | Amber Liquid[6][7] |

| Concentration | ≥60%[6] |

| Density (20°C) | 1.12 - 1.17 g/cm³[6] |

| pH (10% water solution) | 5.0 - 7.0[6] |

| Solubility | Soluble in water[8] |

Table 1: Physical and Chemical Properties of this compound

Mechanism of Action: A Dual Functionality

This compound exhibits a remarkable dual functionality, acting as both a dispersing agent and a biocide. This is a direct consequence of its cationic polymeric structure.

Dispersing Agent: Electrostatic and Steric Stabilization

As a dispersing agent, this compound prevents the agglomeration of particles in a liquid medium, ensuring a uniform and stable suspension. This is particularly crucial in industries such as paints, coatings, and textiles for consistent product quality.[2] The mechanism is twofold:

-

Electrostatic Repulsion: In an aqueous environment, many particles, such as pigments and fillers, carry a negative surface charge. The cationic nature of this compound allows it to adsorb onto these negatively charged surfaces. This adsorption neutralizes the initial charge and imparts a net positive charge to the particles. The resulting electrostatic repulsion between the now positively charged particles prevents them from aggregating.

-

Steric Hindrance: The polymeric chains of this compound extend from the particle surface into the surrounding medium. These chains create a physical barrier that sterically hinders the close approach of other particles, further contributing to the stability of the dispersion.

Additionally, this compound functions as a wetting agent by reducing the surface tension of the liquid. This allows for better spreading and adhesion of the formulation onto a substrate.[2]

Caption: Mechanism of this compound as a dispersing agent.

Biocidal and Algicidal Action: Disruption of Microbial Cell Membranes

This compound is a potent biocide and algaecide, effectively controlling the growth of bacteria, fungi, and algae in various aqueous systems, including industrial water treatment and swimming pools.[3][9] Its cationic nature is the key to its antimicrobial activity.

Microbial cell membranes are typically negatively charged due to the presence of phospholipids and other anionic components. The positively charged quaternary ammonium groups in the this compound polymer chain are electrostatically attracted to these negatively charged sites on the microbial cell surface. This interaction leads to:

-

Binding and Adsorption: The polymer binds to the cell surface, disrupting the normal membrane structure.

-

Membrane Disruption: The adsorption of the large polymer molecules leads to a disorganization of the cell membrane, increasing its permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites.

-

Cell Lysis and Death: The extensive damage to the cell membrane and loss of cellular contents ultimately lead to cell lysis and death.

Caption: Biocidal mechanism of action of this compound.

Experimental Protocols

The efficacy of this compound as both a dispersing agent and a biocide can be quantified through standardized experimental protocols.

Evaluation of Dispersing Efficacy

The ability of this compound to disperse pigments can be assessed using the following protocol, adapted from ASTM D1210-64 for fineness of dispersion.

Objective: To determine the effectiveness of this compound in reducing the particle size of a pigment in a liquid medium.

Materials:

-

Pigment of interest

-

Liquid medium (e.g., water, solvent)

-

This compound

-

High-speed disperser

-

Fineness of grind gauge (Hegman gauge)

-

Scraper blade for the gauge

Procedure:

-

Prepare a control sample by adding a known amount of pigment to the liquid medium.

-

Prepare a test sample by adding the same amount of pigment and a specified concentration of this compound to the liquid medium.

-

Disperse both the control and test samples using a high-speed disperser for a set period and speed.

-

Place a small amount of the dispersed sample at the deep end of the Hegman gauge.

-

Draw the scraper blade down the length of the gauge at a uniform speed.

-

Immediately observe the gauge at a low angle and identify the point at which a significant number of coarse particles or scratches appear.

-

Record the Hegman value at this point. A higher Hegman value indicates a finer dispersion.

-

Compare the Hegman values of the control and test samples to quantify the dispersing efficacy of this compound.

References

- 1. This compound | 31075-24-8 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. buckman.com [buckman.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Swimming Pool Algaecide Water Clarifier Wscp - Algaecide and Wscp [swimmingpoolchemical.en.made-in-china.com]

- 6. Mayosperse | Biocides and Algicides Manufacturer | YANCUI [yancuichem.com]

- 7. vi.tnjchem.com [vi.tnjchem.com]

- 8. Busan® 77 | Univar Solutions [univarsolutions.com]

- 9. buckman.com [buckman.com]

An In-depth Technical Guide to Mayosperse 60 (CAS Number 31075-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mayosperse 60, identified by the CAS number 31075-24-8, is a cationic polymeric substance recognized for its dual functionality as a potent biocide and an effective dispersant.[1] It is widely known in industrial applications under various trade names, including WSCP (Water Soluble Cationic Polymer), Bualta, and Busan 77.[1] Chemically, it is described as Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride]. Its primary applications are in industrial water treatment, paints, coatings, and textiles to control microbial growth and improve particle dispersion.[] This guide provides a comprehensive overview of the technical data available for this compound, with a focus on its chemical and physical properties, toxicological profile, and biocidal efficacy.

Chemical and Physical Properties

This compound is a complex polymeric compound. While some sources provide a molecular formula of C30H72N6O3X2.6Cl and a molecular weight of 777.656 g/mol , it's important to note that as a polymer, its molecular weight can vary.[3][4][5] Another source indicates a molecular weight of approximately 259.21 g/mol , which may refer to a monomeric unit.[1] The substance is typically a colorless to light amber, clear liquid with no distinct odor. It is highly soluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31075-24-8 | [1][3] |

| Appearance | Colorless to light amber liquid | |

| Odor | No distinct odor | |

| Solubility | Highly soluble in water | |

| Molecular Formula | C30H72N6O3X2.6Cl (polymeric) | [3][4][5] |

| Molecular Weight | 777.656 g/mol (polymeric) | [3][4][5] |

Mechanism of Action

The primary mechanism of action of this compound as a biocide is attributed to its cationic nature. The positively charged polymer is believed to interact with the negatively charged components of microbial cell membranes, leading to cell lysis and death. This electrostatic interaction disrupts the membrane's integrity, causing leakage of intracellular components and ultimately leading to the demise of the microorganism.

As a dispersant, its polymeric structure with both hydrophobic and hydrophilic moieties allows it to adsorb onto the surface of solid particles, preventing their aggregation and promoting a stable dispersion in liquid media.[1] In the textile and coatings industries, this property ensures uniform distribution of dyes, pigments, and fillers.[]

Toxicological Profile

A comprehensive set of mammalian toxicology studies has been conducted on 1,2-Ethanediamine, N, N, N', N'-tetramethyl-, polymer with 1, 1'-oxybis[2-chloroethane], which has the same chemical composition as Busan 77 (a synonym for this compound).[5] The findings from these studies are summarized below.

Table 2: Summary of Mammalian Toxicology Studies on this compound

| Study Type | Species | Results | Reference(s) |

| Acute Oral Toxicity | Rat | Exhibits moderate to low acute toxicity. | [5] |

| 2-Year Chronic Toxicity and Carcinogenicity | Rat | No evidence of carcinogenicity. The No Observed Effect Level (NOEL) for systemic toxicity was determined to be 2,000 ppm (100 mg/kg/day).[5] | [5] |

| Reproductive and Developmental Toxicity | Rat | No teratogenic effects were observed. The maternal systemic Lowest Observable Effect Level (LOEL) was < 6,000 ppm (300 mg/kg/day). The reproductive NOEL was 6,000 ppm (300 mg/kg/day).[5] | [5] |

It is important to handle this compound with caution as it may cause skin and eye irritation.

Experimental Protocols

While detailed, step-by-step experimental protocols for the specific toxicological studies on this compound are not publicly available in the reviewed literature, a general workflow for such studies can be outlined based on standard toxicological practices.

Biocidal Efficacy

This compound is a broad-spectrum biocide effective against bacteria, algae, and fungi.[1] It is commonly used in industrial water systems to control microbial proliferation that can lead to fouling, corrosion, and odors.[1] In swimming pools, it is marketed as an algaecide.

Table 3: Recommended Dosage for Algae Control in Swimming Pools

| Treatment Type | Dosage per 10,000 Gallons of Water |

| Visible Algae Growth | 16 oz |

| Initial Clean Water Treatment | 9 oz |

| Weekly Maintenance | 4 oz |

Note: Always follow the specific product label instructions for application.

Applications in Research and Drug Development

While the primary applications of this compound are industrial, its potent biocidal activity and its nature as a cationic polymer could present areas of interest for researchers. The study of its interactions with microbial membranes could provide insights into the development of novel antimicrobial agents. However, its toxicological profile would need to be carefully considered for any potential therapeutic applications. There is currently no readily available literature suggesting its use or investigation in specific drug development signaling pathways.

Conclusion

This compound (CAS 31075-24-8) is a versatile cationic polymer with well-established efficacy as a biocide and dispersant in various industrial applications. Its toxicological profile has been evaluated, indicating low to moderate toxicity and no carcinogenic potential in rodent studies. While detailed experimental protocols and in-depth mechanistic studies related to drug development are not widely published, the existing data provides a solid foundation for its safe and effective use in its intended applications and may offer a starting point for further research into its antimicrobial properties.

References

An In-depth Technical Guide to the Active Ingredient of Busan 77

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core active ingredient in the biocide Busan 77: Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] . This polymeric quaternary ammonium compound, commonly known as a "polyquat" or WSCP, is a broad-spectrum microbicide utilized for controlling the growth of algae, bacteria, and fungi in various industrial water systems.

Chemical and Physical Properties

The active ingredient is a cationic polymer notable for its high water solubility and effectiveness across a range of pH levels. Unlike traditional quaternary ammonium compounds, it is a non-foaming agent, which is advantageous in recirculating water systems[1].

| Property | Value | Reference(s) |

| Chemical Name | Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] | [1] |

| Synonyms | WSCP, Polyquat, Polixetonium chloride | [2][3][4] |

| CAS Number | 31512-74-0 | [1][3] |

| Appearance | Clear to slightly hazy, yellow to amber liquid | [1][3] |

| Odor | Slight, pungent | [1] |

| Solubility in Water | Completely soluble | [1][3] |

| Density (at 25°C) | 1.15 g/mL | [1] |

| pH (as supplied) | 6.0 - 8.0 | [1][3] |

| Flash Point | > 100 °C (> 212 °F) | [1][3] |

| Boiling Point | > 100 °C (> 212 °F) | [3] |

| Stability | Stable over a broad pH range of 6.0 – 10.0 | [1] |

Mechanism of Action

As a cationic polymer, the biocidal activity of Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] is primarily membrane-active[5][6]. The mechanism involves a multi-step process targeting the microbial cell envelope.

-

Adsorption: The positively charged quaternary ammonium groups along the polymer backbone are electrostatically attracted to the negatively charged components of microbial cell walls and membranes (e.g., phospholipids, teichoic acids)[6][7][8].

-

Membrane Disruption: Following adsorption, the polymer disrupts the cytoplasmic membrane's structural integrity. This interaction leads to disorganization of the lipid bilayer[5].

-

Leakage of Cellular Contents: The compromised membrane loses its selective permeability, resulting in the leakage of essential low-molecular-weight intracellular components, such as ions (K+), metabolites, and RNA[5].

-

Cell Lysis: Ultimately, the extensive damage to the cell membrane and loss of critical components leads to cell lysis and death[5].

The polymeric nature of this compound enhances its biocidal efficacy compared to monomeric quaternary ammonium compounds due to a higher cationic charge density, which promotes stronger and more extensive interaction with microbial surfaces[6].

Figure 1: Mechanism of action for the polymeric quaternary ammonium compound.

Antimicrobial Efficacy

The active ingredient demonstrates broad-spectrum activity. Efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that prevents visible growth of a microorganism.

| Target Organism | Type | Minimum Inhibitory Concentration (MIC, ppm of product) | Reference(s) |

| Enterobacter aerogenes | Bacteria | 5 - 10 | [2] |

| Escherichia coli | Bacteria | 10 - 30 | [2] |

| Pseudomonas aeruginosa | Bacteria | 30 - 60 | [2] |

| Staphylococcus aureus | Bacteria | 2 - 5 | [2] |

| Aspergillus niger | Fungi | 40 - 60 | [2] |

| Penicillium pinophilum | Fungi | 20 - 30 | [2] |

| Chlorella pyrenoidosa | Algae | 1.0 - 3.0 | [2] |

| Phormidium inundatum | Algae | 0.5 - 1.5 | [2] |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of the polyquat biocide against bacterial and fungal strains.

4.1.1 Materials

-

Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] stock solution (e.g., 1000 ppm).

-

Sterile 96-well microtiter plates.

-

Target microbial strains (e.g., Pseudomonas aeruginosa ATCC 15442).

-

Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Sterile deionized water or buffer for dilutions.

-

Spectrophotometer or microplate reader.

-

Incubator.

4.1.2 Methodology

-

Inoculum Preparation: Culture the target microorganism on an appropriate agar plate for 18-24 hours at 35-37°C (for bacteria) or 25-28°C for 2-5 days (for fungi). Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare serial two-fold dilutions of the biocide stock solution in the 96-well plate using the appropriate growth medium. For example, add 100 µL of media to wells 2 through 12. Add 200 µL of the starting biocide concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as a positive growth control (no biocide).

-

Inoculation: Add 100 µL of the prepared microbial inoculum to each well (wells 1-12), bringing the total volume to 200 µL.

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 48-72 hours for fungi.

-

Result Interpretation: The MIC is determined as the lowest concentration of the biocide at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol: Algaecidal Efficacy in a Simulated Aquatic System

This protocol describes a method to evaluate the effectiveness of the polyquat biocide against common algae in a laboratory setting.

4.2.1 Materials

-

Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] stock solution.

-

Target algal species (e.g., Chlorella pyrenoidosa).

-

Sterile algal culture medium (e.g., Modified Bristol's Solution).

-

Sterile Erlenmeyer flasks (250 mL).

-

Light source providing ~250 foot-candles of intensity.

-

Incubator or temperature-controlled room (25-28°C).

-

Hemocytometer or spectrophotometer.

4.2.2 Methodology

-

System Preparation: Dispense 100 mL of sterile algal culture medium into each Erlenmeyer flask.

-

Biocide Addition: Add the appropriate volume of biocide stock solution to the flasks to achieve the desired test concentrations (e.g., 0.5, 1.0, 2.0, 5.0 ppm). Include a control flask with no biocide.

-

Inoculation: Inoculate each flask (including the control) with a sufficient volume of a mature algal culture to achieve an initial cell density of approximately 1 x 10⁴ cells/mL.

-

Incubation: Place the flasks in an incubator at 25-28°C under a light source with a defined light/dark cycle (e.g., 12 hours light / 12 hours dark) for 14-21 days. Swirl the flasks daily to ensure uniform suspension.

-

Efficacy Assessment: At regular intervals (e.g., day 0, 7, 14, 21), assess the algal growth. This can be done by:

-

Visual Observation: Record the presence of green coloration or algal mats.

-

Cell Count: Use a hemocytometer to count the number of viable algal cells.

-

Chlorophyll Measurement: Measure absorbance at 680 nm as an indicator of chlorophyll content and biomass.

-

-

Result Interpretation: Compare the growth in the treated flasks to the control flask. Effective algaecidal activity is indicated by a significant reduction or complete absence of algal growth.

Synthesis Pathway

The polymer is synthesized via a condensation polymerization reaction. A key patented method involves the reaction of N,N,N',N'-tetramethylethylenediamine with bis(2-chloroethyl) ether in an aqueous medium[9].

Figure 3: Simplified synthesis pathway of the active ingredient.

References

- 1. buckman.com [buckman.com]

- 2. buckman.com [buckman.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Polixetonium Chloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US3771989A - Method of controlling the growth of algae - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Core Applications and Efficacy of Busan 77

Busan 77 is a broad-spectrum antimicrobial agent primarily utilized in industrial water treatment to control the growth of algae, bacteria, and fungi.[1][2][3] Its active ingredient is poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride].[1] This polymeric quaternary ammonium compound is effective in various applications, including recirculating cooling water systems, heat exchangers, and industrial freshwater systems.[1][3] It is also employed to inhibit the growth of bacteria that cause the degradation of metalworking fluids.[1][3]

Key Features and Benefits:

-

Broad-Spectrum Efficacy: Effective against a wide range of microorganisms.[1]

-

pH Stability: Remains effective over a broad pH range.

-

Non-Foaming: Unlike many conventional quaternary ammonium compounds, Busan 77 does not produce significant foam, making it suitable for recirculating water systems.[1]

-

Low Volatility: Its low volatility minimizes loss due to evaporation in open systems.[1]

Quantitative Data on Performance

| Property | Value |

| Appearance | Clear to pale yellow liquid |

| Odor | Mild |

| Solubility in Water | Soluble |

| pH (as supplied) | 6.0 - 8.0 |

| Boiling Point | 100 °C (212 °F) |

| Flash Point | > 100 °C (> 212 °F) |

| Relative Density | 1.13 - 1.16 |

Mechanism of Action

The primary mechanism of action for polyquaternary ammonium compounds like the active ingredient in Busan 77 involves disruption of the microbial cell membrane. The cationic polymer is attracted to the negatively charged cell surfaces of bacteria and algae. This interaction leads to a cascade of events that ultimately result in cell death.

Caption: Proposed mechanism of action of Busan 77 on microbial cells.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of Busan 77 are not publicly available. However, a general experimental workflow for testing the efficacy of a biocide in an industrial water treatment scenario can be outlined as follows. This protocol is based on standard microbiological methods for biocide evaluation.

General Biocide Efficacy Testing Protocol

-

Sample Collection: Collect water samples from the industrial system (e.g., cooling tower basin, metalworking fluid reservoir) to be treated.

-

Microbial Enumeration (Baseline): Determine the initial microbial load (bacteria, fungi, algae) in the untreated water samples using standard methods such as plate counts (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) or direct microscopy.

-

Biocide Dosing: Prepare a series of dilutions of Busan 77 in the collected water samples to test a range of concentrations. A control sample with no biocide should be included.

-

Incubation: Incubate the treated and control samples under conditions that mimic the industrial environment (e.g., temperature, aeration).

-

Contact Time and Microbial Enumeration (Post-Treatment): At predetermined contact times (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each sample and perform microbial enumeration as in step 2. Neutralize the biocide in the aliquots before enumeration to stop its activity.

-

Data Analysis: Calculate the percentage reduction in the microbial population for each concentration of Busan 77 at each contact time compared to the control. This data can be used to determine the minimum inhibitory concentration (MIC) and the effective dosage for the specific industrial application.

Caption: General experimental workflow for biocide efficacy testing.

Logical Relationship of Application Areas

Busan 77's versatility stems from its ability to control microbial growth in diverse aqueous environments. The logical relationship between its primary application areas is based on the common problem of microbial contamination in industrial water systems.

Caption: Primary application areas of Busan 77 in industrial water treatment.

References

A Technical Review of Polyquaternium-42 (WSCP): Properties, Mechanisms, and Applications for Scientific Professionals

Abstract: Polyquaternium-42, also known as WSCP (Water Soluble Cationic Polymer), is a quaternary ammonium polymer with significant applications across various industries. Its cationic nature and polymeric structure impart effective antimicrobial and film-forming properties. This technical guide provides a comprehensive review of Polyquaternium-42, detailing its chemical and physical properties, synthesis, and mechanism of action. It further explores its applications, particularly as an industrial biocide and a component in personal care products, while also touching upon its potential relevance in drug development. Quantitative data on efficacy and toxicology are summarized, and generalized experimental protocols for its evaluation are presented. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile polymer.

Introduction

Polyquaternium-42 (WSCP) is a polycationic polymer belonging to the "polyquaternium" class of ingredients, a designation by the International Nomenclature for Cosmetic Ingredients (INCI) for polycationic polymers.[1] These polymers are characterized by the presence of quaternary ammonium centers, which confer a positive charge. WSCP is primarily recognized for its broad-spectrum antimicrobial activity, making it a highly effective algaecide and biocide in industrial water treatment and swimming pools.[2] Additionally, its ability to form films and neutralize negative charges on surfaces makes it a valuable ingredient in the cosmetics and personal care industry.[3] This review consolidates the existing literature on WSCP to serve as a technical resource, focusing on its physicochemical properties, synthesis, antimicrobial mechanism, and toxicological profile.

Chemical Properties and Synthesis

Physicochemical Properties

WSCP is a polymeric quaternary ammonium salt, typically supplied as a 60% aqueous solution.[2] It is a light amber or pale yellow, clear liquid with a mildly unpleasant fishy odor.[4] Its key properties are summarized in Table 1. A notable characteristic is its stability and effectiveness across both acidic and alkaline pH ranges.[3]

Table 1: Physicochemical Properties of Polyquaternium-42 (WSCP)

| Property | Value / Description |

|---|---|

| Chemical Name | Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride] |

| Synonyms | WSCP, Polixetonium chloride, Busan 77 |

| CAS Number | 31512-74-0; 31075-24-8[2][5] |

| Molecular Formula | (C10H24Cl2N2O)n |

| Appearance | Light amber/pale yellow clear liquid[4] |

| pH (of solution) | 5 - 7[2] |

| Density | 1.103 - 1.1417 g/cm³[4] |

| Boiling Point | 111 °C[4] |

| Water Solubility | Completely soluble[4] |

| Vapor Pressure | 10.8 mm Hg at 20 °C; 14.4 mm Hg at 25 °C[4] |

Synthesis

The synthesis of Polyquaternium-42 is a multi-step polymerization process.[6] While specific industrial protocols are proprietary, the general methodology involves the reaction of key monomers to form the polymer chain.

The process begins with starting materials, typically an acrylamide derivative and a quaternary ammonium compound, which provides the cationic charge.[6] These monomers are combined in a solvent, such as water, in the presence of a catalyst to initiate and accelerate the polymerization reaction.[6] The catalyst facilitates the linking of monomers into long polymer chains.[6] In some formulations, a cross-linking agent may be introduced to create a three-dimensional network, which can enhance properties like viscosity and film-forming ability.[6]

Figure 1: Generalized workflow for the synthesis of Polyquaternium-42.

Mechanism of Action

Antimicrobial Activity

The primary mechanism of action for WSCP is the disruption of microbial cell membranes.[7] This process is driven by the electrostatic interaction between the positively charged cationic polymer and the negatively charged components of bacterial and algal cell surfaces.[7][8]

The proposed mechanism involves several steps:

-

Adsorption: The highly positive charge density of the polymer promotes its initial adsorption onto the negatively charged microbial cell surface.[7]

-

Membrane Interaction: The polymer then interacts destructively with the cytoplasmic membrane.[7]

-

Disruption and Leakage: This interaction compromises the membrane's integrity, leading to the leakage of essential intracellular components, such as potassium ions (K+).[7][9]

-

Cell Death: The loss of these components and the overall disruption of the membrane lead to cell lysis and death.[7]

Studies on the related Polyquaternium-1 have demonstrated its ability to induce K+ leakage from bacteria and Candida albicans, as well as cause the lysis of bacterial spheroplasts, supporting this membrane-active mechanism.[9][10]

Figure 2: Proposed antimicrobial mechanism of Polyquaternium-42 (WSCP).

Applications

Industrial Biocidal Applications

WSCP is extensively used as a non-foaming algaecide and biocide.[2] It is effective in controlling the growth of algae, bacteria, and fungi in various settings, including:

-

Industrial recirculating cooling water towers[3]

-

Swimming pools, spas, and hot tubs[2]

-

Decorative fountains and ponds (without fish)

-

Industrial air-washing systems

Its non-foaming nature and stability in different pH conditions make it a preferred choice over traditional quaternary ammonium compounds.[3]

Personal Care and Cosmetics

In the personal care industry, polyquaterniums are used as conditioning agents, film-formers, and antistatic agents.[3] Because they are positively charged, they neutralize the negative charges typically found on the surface of hair and skin, helping hair to lie flat and feel smoother.[1] WSCP is used in products such as shampoos, conditioners, hair mousse, and skin lotions.[3]

Potential in Drug Development

While WSCP is primarily an industrial and cosmetic ingredient, its properties suggest potential for pharmaceutical applications. Cationic polymers are widely investigated for drug delivery systems due to their ability to interact with negatively charged biological membranes.[11] This could be leveraged for enhancing drug penetration or for creating antimicrobial coatings on medical devices. The large molecular size of polymers like polyquaterniums may reduce their ability to penetrate and disrupt mammalian cells compared to smaller molecules, which could offer a better safety profile for certain applications.[12] However, extensive research is required to validate the safety and efficacy of WSCP in specific drug delivery contexts.

Quantitative Data Summary

Efficacy Data

The recommended dosages for WSCP vary by application, as shown in Table 2. These concentrations are effective for controlling a broad spectrum of microorganisms.

Table 2: Recommended Concentrations of WSCP for Microbial Control

| Application | Dosage Type | Concentration (ppm) |

|---|---|---|

| Recirculating Water Systems | Initial Slug Dose | 8 - 20[3] |

| | Subsequent Dose (every 2-5 days) | 2 - 20[3] |

Toxicological Profile

The toxicological profile of WSCP has been evaluated in both human and animal studies. It is classified as very toxic to aquatic life.[4] A summary of key findings is presented in Table 3.

Table 3: Toxicological Summary of Polyquaternium-42 (WSCP)

| Exposure Route | Species | Observation |

|---|---|---|

| Dermal | Human | Symptoms may include skin irritation, burning, rash, itching, and redness.[4] |

| Inhalation | Human | Symptoms may include minor respiratory irritation and headache.[4] |

| Ocular | Human | Symptoms may include blurred vision, edema, and irritation.[4] |

| Oral (LD50) | Rat (male) | 1952 mg/kg[4] |

| Oral (LD50) | Rat (female) | 2587 mg/kg[4] |

| Dermal (LD50) | Rabbit | > 2000 mg/kg[4] |

| Absorption (Dermal) | Rat | Less than 0.2% of the administered dose was absorbed.[4] |

| Excretion (Oral) | Rat | Primarily excreted in feces (55-105%) and urine (~3%). Minimal potential for bioaccumulation.[4] |

| Aquatic | General | Very toxic to aquatic life (GHS Category: Acute 1).[4][13] |

Experimental Protocols

While specific, validated protocols for WSCP are not detailed in the general literature, established methodologies for similar antimicrobial compounds can be adapted to evaluate its efficacy and mechanism.

Protocol for Evaluating Antimicrobial Mechanism

To investigate the membrane-disrupting activity of WSCP, a series of assays can be performed. A generalized workflow is presented below.

Figure 3: Workflow for assessing the antimicrobial mechanism of WSCP.

Potassium Leakage Assay: This assay measures the release of intracellular potassium, indicating membrane damage.

-

Cell Preparation: Harvest and wash bacterial cells, then resuspend them in a buffer to a specific optical density (e.g., OD470nm = 1.5).[14]

-

Measurement Setup: Place the cell suspension in a beaker with a magnetic stirrer. Add an ionic strength adjustment buffer.[14] Insert a potassium ion-sensing electrode and a reference electrode into the suspension.[14]

-

Treatment: Add various concentrations of WSCP to the cell suspension.

-

Data Collection: Measure the potential difference (mV) at set time intervals over a period (e.g., 2 hours).[14]

-

Analysis: Convert the mV readings to K+ concentration using a standard curve prepared with KCl solutions. Plot K+ concentration versus time to observe the efflux kinetics.[14]

Spheroplast Lysis Assay: This assay determines if the agent can lyse bacterial cells after their rigid outer wall has been removed.

-

Spheroplast Formation: Treat bacterial cells with an enzyme (e.g., lysozyme) in an osmotically stabilizing buffer (e.g., containing sucrose) to digest the cell wall, forming spheroplasts.

-

Treatment: Add WSCP to a suspension of the prepared spheroplasts. A control group without WSCP is also required.

-

Monitoring Lysis: Monitor the optical density (OD) of the suspension over time, typically at a wavelength of 600-800 nm.[15] A decrease in OD indicates cell lysis.

-

Analysis: Compare the rate of OD decrease between the WSCP-treated group and the control group to quantify the lytic activity.

Conclusion

Polyquaternium-42 (WSCP) is a versatile and effective cationic polymer with well-established roles as an antimicrobial agent in industrial and personal care applications. Its mechanism of action, centered on the disruption of microbial cell membranes, is characteristic of polymeric quaternary ammonium compounds. While it has a favorable toxicological profile for dermal applications in humans, its high toxicity to aquatic life necessitates careful handling and disposal to prevent environmental release. The unique properties of WSCP, particularly its strong interaction with cell surfaces, suggest intriguing possibilities for its use in advanced applications like drug delivery systems, although this remains an area requiring significant future research and development. This guide provides a foundational understanding of WSCP for scientists and professionals aiming to utilize or further investigate this polymer.

References

- 1. ewg.org [ewg.org]

- 2. Factory Supply Mayosperse 60 Wscp Algaecide 60% Content - Wscp Polyquaternium-42 60% Algaecide, Polixetonium Chloride | Made-in-China.com [m.made-in-china.com]

- 3. ataman-chemicals.com [ataman-chemicals.com]

- 4. echemi.com [echemi.com]

- 5. Polyquaternium 42 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cpl-polydadmac.com [cpl-polydadmac.com]

- 7. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Aspects of the antimicrobial mechanisms of action of a polyquaternium and an amidoamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug-Loaded Polymeric Particulated Systems for Ophthalmic Drugs Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. Determination of potassium ion leakage from the test isolates by the fractions [bio-protocol.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Properties of Mayosperse 60: A Technical Guide to the Solubility and Stability of Sodium Stearoyl Lactylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The trade name "Mayosperse 60" is associated with more than one chemical entity. Publicly available information links this name to CAS number 31075-24-8, a cationic polymeric dispersant and biocide. However, based on the context of its application in formulations requiring emulsification, this guide will focus on Sodium Stearoyl Lactylate (SSL) , a widely used emulsifier in the food and pharmaceutical industries, which is often marketed under various trade names. It is crucial for users to verify the exact chemical identity of "this compound" from their supplier's documentation.

Introduction to Sodium Stearoyl Lactylate (SSL)

Sodium stearoyl lactylate is an anionic surfactant synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with a sodium source.[1] It is a versatile and highly effective oil-in-water emulsifier, dough strengthener, and crumb softener.[2] Its amphiphilic nature, possessing both a hydrophobic stearic acid tail and a hydrophilic sodium lactylate head, allows it to stabilize emulsions and modify the texture of various formulations.[2][3] SSL is valued for its ability to improve the stability, texture, and shelf life of a wide range of products, from baked goods to cosmetics and pharmaceuticals.[3][4]

Solubility Profile of Sodium Stearoyl Lactylate

The solubility of Sodium Stearoyl Lactylate is a critical parameter for its application in various solvent systems. Its solubility is influenced by the nature of the solvent and the temperature.

Qualitative Solubility:

Sodium Stearoyl Lactylate is generally characterized by the following solubility properties:

-

Water: It is dispersible in warm water but is insoluble or only slightly soluble in cold water.[1][4] Proper dispersion in aqueous systems often requires heating.

Quantitative Solubility Data:

| Solvent | Temperature | Solubility/Dispersibility | Reference |

| Water | 20°C (68°F) | Dispersible with agitation | [6] |

| Water | Warm | Dispersible | [1] |

| Ethanol | Ambient | Soluble | [1][5] |

| Hot Oils/Fats | Elevated | Soluble | [1][4] |

Stability of Sodium Stearoyl Lactylate

The chemical stability of Sodium Stearoyl Lactylate is crucial for ensuring the shelf life and performance of formulated products. SSL is generally stable under normal storage conditions but can be susceptible to hydrolysis under certain conditions.

General Stability:

SSL is a stable compound when stored in a cool, dry place, protected from moisture.[3][7] It is a hygroscopic powder and can absorb moisture from the air, which may lead to caking and potential degradation over time.[8]

Hydrolytic Stability:

Being an ester, Sodium Stearoyl Lactylate can undergo hydrolysis, breaking down into its constituent components: stearic acid and lactic acid. The rate of hydrolysis is influenced by pH and temperature.

-

Effect of pH: The stability of SSL is pH-dependent. While specific data on the hydrolysis rate at different pH values is limited in the available literature, ester hydrolysis is generally catalyzed by both acidic and alkaline conditions. Extreme pH values should be avoided when formulating with SSL to minimize degradation.[9]

-

Effect of Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Therefore, prolonged exposure to high temperatures during processing and storage should be minimized.

Degradation Products:

The primary degradation products of SSL through hydrolysis are:

-

Stearic Acid

-

Lactic Acid

The formation of these degradation products can impact the performance of the final formulation by altering the emulsifying properties and potentially affecting the pH of the system.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility and stability of Sodium Stearoyl Lactylate.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute (SSL) is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Sodium Stearoyl Lactylate to a known volume of the desired solvent in a sealed container (e.g., a screw-cap flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a filter or cotton plug.

-

To remove any remaining undissolved solids, centrifuge the collected supernatant at a high speed.

-

Filter the clarified supernatant through a syringe filter (0.45 µm) into a clean vial.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of SSL.[10][11]

-

Prepare a calibration curve using standards of known SSL concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of SSL in the solvent at the specified temperature, typically expressed in g/100 mL or mg/mL.

-

Determination of Stability (Forced Degradation Study)

This protocol outlines a method to assess the chemical stability of Sodium Stearoyl Lactylate in a given solvent under accelerated conditions (e.g., elevated temperature and different pH values).

Principle: A solution of SSL is subjected to stress conditions (e.g., heat, acid, base) over a period of time. The concentration of the remaining intact SSL is monitored at various time points using a stability-indicating analytical method.

Apparatus:

-

HPLC system with a suitable detector (e.g., UV or ELSD) or a GC system

-

Analytical balance

-

pH meter

-

Thermostatically controlled ovens or water baths

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Sodium Stearoyl Lactylate of known concentration in the desired solvent.

-

-

Stress Conditions:

-

Thermal Stress: Transfer aliquots of the stock solution into sealed vials and place them in ovens or water baths at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Acidic/Basic Stress: Adjust the pH of aliquots of the stock solution to desired levels using dilute acid (e.g., HCl) or base (e.g., NaOH). Store these solutions at a specified temperature (e.g., ambient or elevated).

-

Control Sample: Keep a control sample of the stock solution at refrigerated or ambient temperature, protected from light.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each of the stress conditions.

-

If necessary, neutralize the pH of the acidic and basic samples before analysis.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze the samples using a validated, stability-indicating HPLC or GC method that can separate the intact SSL from its degradation products.[10][11]

-

-

Data Analysis:

-

Calculate the percentage of SSL remaining at each time point relative to the initial concentration (time 0).

-

Plot the percentage of remaining SSL versus time for each stress condition.

-

The degradation rate constant (k) and the half-life (t½) of SSL under each condition can be determined from the data.

-

Visualizations

Factors Influencing Solubility and Stability

Caption: Factors influencing the solubility and stability of Sodium Stearoyl Lactylate.

Experimental Workflow for Solubility and Stability Assessment

Caption: General experimental workflow for assessing solubility and stability.

References

- 1. Sodium stearoyl lactylate - Wikipedia [en.wikipedia.org]

- 2. What is Sodium Stearoyl Lactylate? Characteristics, Uses and Safety [cnchemsino.com]

- 3. SODIUM STEAROYL LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 4. Why is Sodium Stearoyl Lactylate in Food? [cnchemsino.com]

- 5. puracy.com [puracy.com]

- 6. WO2013183422A1 - Sodium stearoyl lactylate preparation - Google Patents [patents.google.com]

- 7. Sodium stearoyl lactylate technical data sheet - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]

- 8. SODIUM STEAROYL-2-LACTYLATE - Ataman Kimya [atamanchemicals.com]

- 9. You are being redirected... [ingredientstodiefor.com]

- 10. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [LC-MS analysis of commercial sodium stearoyl lactylate components] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Environmental Journey of Water-Soluble Cationic Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Water-soluble cationic polymers (WSCPs), a cornerstone of various industrial processes including water treatment, cosmetics, and drug delivery systems, are increasingly scrutinized for their environmental persistence and ecological impact. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of a prominent WSCP, poly(epichlorohydrin-dimethylamine) (poly(EPI-DMA)), and its analogues. Due to a notable scarcity of specific data for poly(EPI-DMA), this document leverages information from structurally and functionally similar cationic polymers, such as polyquaterniums and cationic polyacrylamides, to provide a comprehensive overview.

Environmental Fate: A Complex Interplay of Chemistry and Environment

The environmental journey of WSCPs is dictated by a combination of their inherent chemical properties and the characteristics of the receiving environment. Key factors influencing their fate include molecular weight, charge density, and the presence of organic matter and suspended solids.

Removal in Wastewater Treatment: A primary pathway for WSCPs to enter the environment is through wastewater. Fortunately, their cationic nature facilitates strong binding to the negatively charged surfaces of sludge particles. This leads to effective removal from the aqueous phase during wastewater treatment through sorption and precipitation.[1][2] While this process is efficient, it results in the accumulation of these polymers in sewage sludge, which may subsequently be applied to land.

Soil Mobility: The mobility of WSCPs in terrestrial environments is generally low. Their positive charge leads to strong adsorption to negatively charged soil components like clay and organic matter.[3][4] This strong binding significantly limits their potential to leach into groundwater. However, the lack of specific soil adsorption coefficient (Koc) data for poly(EPI-DMA) necessitates reliance on the general behavior of cationic polymers.

Biodegradability: A Slow and Challenging Process

The biodegradation of synthetic polymers, particularly those with high molecular weights, is a slow process. Cationic polymers like poly(EPI-DMA) are generally considered to be poorly biodegradable.[2][5] Standard tests for ready biodegradability (OECD 301 series) are often not passed by these substances.[6][7]

Table 1: Biodegradability of Analogue Cationic Polymers

| Polymer Type | Test Guideline | Result | Reference |

| Polyquaternium-10 | Not Specified | Biodegradable (derived from cellulose) | [8] |

| Poly(diallyldimethylammonium chloride) (poly(DADMAC)) | Not Specified | Readily biodegradable | [9] |

| Cationic Polyacrylamide (CPAM) | Not Specified | Not easily biodegradable | [5] |

Note: The term "biodegradable" in some sources may not always align with the strict criteria of standardized tests like the OECD guidelines.

Ecotoxicity: A Concern for Aquatic Ecosystems

The ecotoxicological profile of WSCPs is a significant aspect of their environmental risk assessment. The cationic charge, a key feature for their industrial applications, is also the primary driver of their toxicity to aquatic organisms.[10][11]

Mechanism of Toxicity: The positively charged polymer molecules can bind to the negatively charged surfaces of aquatic organisms, such as the gills of fish and the cell walls of algae. This can lead to physical disruption, impaired respiration, and other adverse effects.[10][11]

Sensitivity of Aquatic Organisms: Algae are generally the most sensitive trophic level to cationic polymers.[10][11] The toxicity is influenced by the polymer's charge density and molecular weight, as well as environmental factors like the presence of dissolved organic carbon and the hardness of the water, which can mitigate the toxic effects.[1]

Table 2: Ecotoxicity Data for Analogue Cationic Polymers

| Polymer Type | Organism | Endpoint | Value (mg/L) | Reference |

| Polyquaterniums | Algae | 50% Growth Inhibition (EC50) | 0.3 | [12] |

| Cationic Polyacrylamide (CPAM) | Zebrafish Embryos | Lethality | 15 | [13] |

Experimental Protocols: A Framework for Assessment

Standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the environmental fate and effects of chemicals, including polymers.

Biodegradability Testing

OECD 301: Ready Biodegradability: This series of tests is designed to assess the potential for rapid and complete biodegradation. For water-soluble polymers, methods like the Manometric Respirometry Test (OECD 301F) or the Closed Bottle Test (OECD 301D) are often used. These tests typically run for 28 days and measure either oxygen consumption or carbon dioxide production.[6][7]

OECD 302: Inherent Biodegradability: When a substance is not expected to be readily biodegradable, tests for inherent biodegradability are employed. The Zahn-Wellens/EMPA Test (OECD 302B) is a common method that uses a higher concentration of microorganisms and can be extended beyond 28 days to assess the ultimate degradation potential.[6][7]

Soil Adsorption/Desorption

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This guideline is used to determine the soil adsorption coefficient (Koc), which indicates the tendency of a substance to bind to soil organic carbon. This is a key parameter for assessing the mobility of a chemical in soil.

Ecotoxicity Testing

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater green algae.

OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to daphnids, a type of freshwater invertebrate.

OECD 203: Fish, Acute Toxicity Test: This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

Analytical Methods: Detecting WSCPs in the Environment

The detection and quantification of WSCPs in complex environmental matrices like water and soil can be challenging due to their polymeric nature and low environmental concentrations.

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for the identification and quantification of polymers. The polymer is thermally degraded (pyrolyzed) into smaller, volatile fragments that are then separated and identified by GC/MS.

Spectrophotometric Methods: Some methods utilize the interaction of cationic polymers with specific dyes to produce a color change that can be measured spectrophotometrically. However, these methods can be prone to interference from other substances in the sample.

Size Exclusion Chromatography (SEC): SEC can be used to determine the molecular weight distribution of polymers. However, for cationic polymers, adsorption to the column material can be a significant issue.[14]

Visualizing Key Processes

To better understand the complex processes involved in the environmental fate and assessment of WSCPs, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

Caption: Environmental fate pathway of Water-Soluble Cationic Polymers (WSCPs).

Caption: Tiered approach for assessing the biodegradability of polymers.

Conclusion

The environmental fate and biodegradability of poly(epichlorohydrin-dimethylamine) and other WSCPs are complex subjects with significant data gaps. While their removal in wastewater treatment is generally effective, their persistence and potential for ecotoxicity, particularly in aquatic environments, warrant careful consideration. The use of analogue data from similar cationic polymers provides a valuable, albeit precautionary, approach to risk assessment in the absence of specific data. Standardized testing according to OECD guidelines remains the cornerstone for generating the necessary data to perform robust environmental risk assessments for these important industrial chemicals. Further research is critically needed to fill the existing data gaps and to develop more polymer-specific testing methodologies.

References

- 1. ect.de [ect.de]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymer soil stabilization - Wikipedia [en.wikipedia.org]

- 5. ulprospector.com [ulprospector.com]

- 6. Biodegradation of Water-Soluble Polymers by Wastewater Microorganisms: Challenging Laboratory Testing Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. hychron.com [hychron.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Individual and combined ecotoxic effects of water-soluble polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [research-repository.griffith.edu.au]

- 13. Effects of Cationic Polyacrylamide and Cationic Starch on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Mayosperse 60 molecular weight and charge density

An In-depth Technical Guide on the Physicochemical Properties of Mayosperse 60

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a cationic polymer widely utilized in various industrial applications. This document consolidates available data on its molecular weight and charge density, addresses inconsistencies in reported values, and outlines the standard experimental methodologies for their determination. The information is intended to support research, development, and quality control activities involving this polymer.

Chemical Identity

This compound is a trade name for a cationic polymer identified with CAS Numbers 31075-24-8 and 31512-74-0. The polymer's chemical name is Poly[oxyethylene(dimethyliminio)ethylene(dimethyliminio)ethylene dichloride].[1][2][3] It is also known by several other trade names, including WSCP (Water Soluble Cationic Polymer), Busan® 77, and Bualta.[4][]

The polymeric nature of this compound is a critical aspect of its function, imparting properties suitable for applications such as a microbicide, algaecide, and flocculant.[3][6] It is typically supplied as a liquid concentrate, often around 60% active ingredient in an aqueous solution.[3]

Molecular Weight

The molecular weight of this compound is subject to variability due to its polymeric nature, and published data presents inconsistencies. As with most synthetic polymers, this compound consists of a distribution of polymer chains of varying lengths, rather than a single molecular weight. Therefore, it is characterized by average molecular weight values.

There are conflicting reports on the molecular weight of this polymer. Some sources indicate a molecular weight of approximately 259.21 g/mol , which corresponds to the repeating monomer unit with the formula C10H24Cl2N2O.[4] Other sources report higher values, such as 777.656 g/mol or 807.7 g/mol , which likely represent the average molecular weight of specific polymer grades.[][7][8][9]

Table 1: Reported Molecular Weight Data for this compound and its Synonyms

| Parameter | Value | Chemical Formula | Source(s) |

| Repeating Unit Molecular Weight | 259.21 g/mol | C10H24Cl2N2O | [4] |

| Average Molecular Weight | 777.656 g/mol | C30H72N6O3X2.6Cl | [][8][9] |

| Average Molecular Weight | 807.7 g/mol | C32H78Cl6N6O3 | [7] |

Charge Density

This compound is a cationic polymer, deriving its positive charge from the presence of quaternary ammonium groups within its backbone.[4] This positive charge is fundamental to its mechanism of action in many applications, as it facilitates interaction with negatively charged surfaces of microbes and particles.[4]

While the cationic nature of this compound is well-established, a specific quantitative value for its charge density (typically expressed in milliequivalents per gram, meq/g) is not consistently reported in publicly available technical data sheets. The theoretical charge density would be dependent on the degree of polymerization and the precise chemical structure of the repeating unit.

Table 2: Charge-Related Properties of this compound

| Parameter | Description | Source(s) |

| Charge Type | Cationic | [4] |

| Functional Group | Quaternary Ammonium | [4] |

| pH of 10% Solution | 5.0 - 7.0 | [1] |

| Density (20-25°C) | 1.12 - 1.17 g/cm³ | [1][6] |

Experimental Protocols

Determination of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.

Methodology:

-

System Preparation: A GPC system equipped with a pump, injector, a series of columns packed with porous gel, a detector (typically a refractive index detector), and a data processing unit is used.

-

Mobile Phase: An appropriate solvent system is selected. For a water-soluble cationic polymer like this compound, an aqueous buffer is typically used to ensure solubility and minimize interactions with the column packing material.[1]

-

Calibration: The system is calibrated using a series of polymer standards of known molecular weights (e.g., pullulan standards for aqueous GPC). A calibration curve of log(Molecular Weight) versus elution volume is generated.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the GPC system. As the polymer travels through the columns, larger molecules elute first, followed by smaller molecules.

-

Data Analysis: The elution profile is used in conjunction with the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Caption: Workflow for Molecular Weight Determination by GPC.

Determination of Cationic Charge Density by Titration

The charge density of a cationic polymer can be determined by various titration methods, such as colloidal titration or conductometric titration.

Methodology (Colloidal Titration):

-

Reagents: A known concentration of an anionic polymer standard (e.g., potassium polyvinyl sulfate, PVSK) is used as the titrant. An indicator, such as toluidine blue, which changes color at the endpoint, is also required.

-

Sample Preparation: A precise weight of this compound is dissolved in deionized water to create a solution of known concentration.

-

Titration: The this compound solution is placed in a beaker with the indicator. The solution is then titrated with the PVSK standard solution.

-

Endpoint Determination: The endpoint is reached when the color of the indicator changes, signifying that all the cationic charges on the this compound have been neutralized by the anionic titrant.

-

Calculation: The charge density (in meq/g) is calculated based on the volume and concentration of the PVSK titrant used and the initial weight of the this compound sample.

Caption: Workflow for Charge Density Determination by Titration.

Synthesis Pathway

This compound is synthesized through a polymerization reaction of 1,2-Ethanediamine, N,N,N',N'-tetramethyl- with 1,1'-oxybis[2-chloroethane].[4] This reaction forms the polymer backbone and incorporates the quaternary ammonium groups responsible for the cationic charge.

Caption: Synthesis Pathway of this compound.

Conclusion

References

- 1. Mayosperse | Biocides and Algicides Manufacturer | YANCUI [yancuichem.com]

- 2. oreqcorp.com [oreqcorp.com]

- 3. buckman.com [buckman.com]

- 4. This compound | 31075-24-8 | Benchchem [benchchem.com]

- 6. buckman.com [buckman.com]

- 7. materials.alfachemic.com [materials.alfachemic.com]

- 8. Cas 31075-24-8,this compound | lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for Nanoparticle Dispersion using Mayosperse 60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective nanoparticle dispersion is critical for the successful formulation and application of nanoparticle-based therapeutics and diagnostics. Agglomeration of nanoparticles can significantly alter their physicochemical properties, leading to loss of efficacy, reduced bioavailability, and potential toxicity. Mayosperse 60, a cationic polymeric dispersant, offers a robust solution for stabilizing nanoparticle suspensions. This document provides a detailed protocol for the dispersion of nanoparticles using this compound, outlining the mechanism of action, experimental procedures, and methods for characterization.